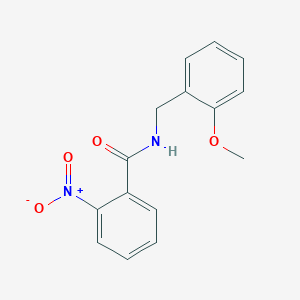
N-(2-methoxybenzyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-2-nitrobenzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-nitro group and a 2-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Starting Materials:
- 2-nitrobenzoic acid
- 2-methoxybenzylamine
-
Reaction Steps:
Step 1: Activation of 2-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Step 2: Addition of 2-methoxybenzylamine to the activated 2-nitrobenzoic acid to form N-(2-methoxybenzyl)-2-nitrobenzamide.
Industrial Production Methods:
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
-
Reduction:
Reagents: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Conditions: Room temperature and atmospheric pressure.
Products: Reduction of the nitro group to an amine group, forming N-(2-methoxybenzyl)-2-aminobenzamide.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Mild heating in the presence of a base like triethylamine.
Products: Substituted derivatives of N-(2-methoxybenzyl)-2-nitrobenzamide.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Materials Science: Incorporated into polymers to enhance their properties.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Protein Binding Studies: Used in studies to understand protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Antimicrobial Activity: Studied for its effectiveness against various microbial strains.
Industry:
Dye Synthesis: Used as an intermediate in the synthesis of dyes and pigments.
Polymer Additives: Incorporated into polymers to improve their mechanical and thermal properties.
Mechanism of Action
The mechanism by which N-(2-methoxybenzyl)-2-nitrobenzamide exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The nitro group can participate in redox reactions, while the methoxybenzyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
N-(2-methoxybenzyl)-2-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-(2-methoxybenzyl)-4-nitrobenzamide: Similar structure but with the nitro group in the para position.
Uniqueness:
- The specific positioning of the nitro and methoxybenzyl groups in N-(2-methoxybenzyl)-2-nitrobenzamide provides unique electronic and steric properties, making it distinct in its reactivity and binding characteristics compared to its analogs.
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-9-5-2-6-11(14)10-16-15(18)12-7-3-4-8-13(12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
RLMZJOKWGPBAMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11024097.png)
![1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B11024101.png)

![(5Z)-5-(8-chloro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11024106.png)

![[4-(Diethylamino)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11024117.png)
![trans-4-[({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11024119.png)
![6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B11024127.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11024139.png)

![methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate](/img/structure/B11024160.png)

